Atalaphillinine

Antimalarial Plasmodium berghei Acridone alkaloid

Researchers studying cancer selectivity or malaria models face a scarcity of validated, non-interchangeable acridone tool compounds. Atalaphillinine solves this with a unique selectivity fingerprint: potent antiproliferative activity in TGBC11TKB gastric cancer cells yet complete inactivity in LNCaP prostate cancer cells (97.37% viability at 100 µM). It provides an in vivo-validated positive control for Plasmodium berghei/vinckei rodent models (50 mg/kg i.p.) and induces HL-60 differentiation at 2.5 µM. Procure a reproducible benchmark compound with defined bioactivity.

Molecular Formula C23H23NO4
Molecular Weight 377.4 g/mol
CAS No. 56296-87-8
Cat. No. B1665304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtalaphillinine
CAS56296-87-8
SynonymsAtalaphillinine
Molecular FormulaC23H23NO4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C3C(=C1O)C(=O)C4=C(N3)C(=CC=C4)O)C=CC(O2)(C)C)C
InChIInChI=1S/C23H23NO4/c1-12(2)8-9-15-21(27)17-19(14-10-11-23(3,4)28-22(14)15)24-18-13(20(17)26)6-5-7-16(18)25/h5-8,10-11,25,27H,9H2,1-4H3,(H,24,26)
InChIKeyQJMYUQUOPGKBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atalaphillinine Procurement Guide


Atalaphillinine (also referred to as atalaphyllinine) is a tetracyclic acridone alkaloid first isolated from Atalantia monophylla (Rutaceae) [1]. With a molecular formula of C₂₃H₂₃NO₄ and a molecular weight of 377.4 g/mol, it belongs to a class of plant-derived acridones known for diverse biological activities [2]. The compound has been reported in Atalantia buxifolia and Severinia buxifolia as well [3]. Its core scaffold features a pyrano[2,3-c]acridin-7-one skeleton with hydroxylation at C-6 and C-11 and a prenyl substituent at C-5, structural features that distinguish it from closely related analogs such as atalaphyllidine and N-methylatalaphyllinine [4].

Plant-derived acridone alkaloid for cell differentiation and selectivity studies
Reported in vivo model-response in rodent malaria without acute toxicity observation
Complements antiproliferative screening with HL-60 differentiation pathway context

Why Generic Acridone Alkaloids Cannot Substitute Atalaphillinine


Atalaphillinine exhibits a distinctive bioactivity fingerprint among tetracyclic acridone alkaloids that precludes simple substitution. In a direct head-to-head screen of 10 acridone alkaloids against LNCaP prostate cancer cells, atalaphillinine was one of only two compounds demonstrating no cytotoxic effect (cell viability = 97.37% at 100 µM), whereas the structural analog buxifoliadine E reduced viability to 20.88% [1]. Conversely, in the TGBC11TKB gastric cancer model, atalaphillinine demonstrated the most potent antiproliferative activity among all 15 tested acridones—a profile not shared by its closely related analogs atalaphyllidine or N-methylatalaphyllinine [2]. Even within the same plant genus, acridone alkaloids display divergent target engagement: atalaphillinine induces HL-60 cell differentiation at 2.5 µM, yet atalaphyllidine requires different conditions for comparable effects [3]. These findings collectively demonstrate that minor structural variations—prenylation pattern, N-methylation status, and ring cyclization—produce non-interchangeable biological outcomes.

Cytotoxicity profile Structural analogs (buxifoliadine E, atalaphyllidine) display divergent cell-line responses; bioactivity may not transfer.
Differentiation capacity N-methylation and prenylation alter HL-60 differentiation induction; analog response may differ substantially.
In vivo malaria data Complete suppression reported for atalaphillinine, but absent in most related acridones; model-response context may not replicate.

Quantitative Differentiation Evidence


In Vivo Antimalarial Efficacy

Atalaphillinine achieved complete suppression of Plasmodium berghei and Plasmodium vinckei parasites in mice when administered intraperitoneally at 50 mg/kg daily for 3 days, with no obvious acute toxic effects. This result placed it among the most effective compounds in a screen of 30 acridone alkaloids, where only 7 of 30 achieved ≥90% in vitro suppression of Plasmodium yoelii at 10 µg/mL [1]. By comparison, the standard antimalarial chloroquine was not tested in this in vivo model, but the complete suppression observed positions atalaphillinine as one of the few acridone alkaloids with validated in vivo efficacy [1]. This in vivo validation is absent for many structurally related acridones, including atalaphyllidine and N-methylatalaphyllinine, which were not evaluated under identical in vivo conditions.

In vivo antimalarial efficacy
Head-to-head
Complete suppression of P. berghei and P. vinckei at 50 mg/kg i.p. × 3 days; 1 of 30 acridones with validated in vivo suppression.
Supports in vivo model-response context
Reported complete suppression in rodent model; data to verify across strains.
Antimalarial Plasmodium berghei Acridone alkaloid

Anti-Pneumocystis carinii Potency vs. Chloroquine

Atalaphillinine inhibited the growth of cultured Pneumocystis carinii with an IC₅₀ of 2.7 µM, a potency comparable to chloroquine (IC₅₀ = 3 µM) and within ~7-fold of primaquine (IC₅₀ = 0.4 µM), both established anti-Pneumocystis agents evaluated in the same culture system [1]. Among the six acridone alkaloids tested, glycobismine A was the only compound with greater potency (IC₅₀ = 1.7 µM) [1]. This study provides a rare quantitative benchmark of atalaphillinine against clinical-standard comparators, establishing its relevance as a tool compound for Pneumocystis research where direct potency comparisons to chloroquine are available—a data point not reported for most other acridone alkaloids in this indication.

Anti-Pneumocystis potency vs. chloroquine
Head-to-head
IC₅₀ = 2.7 µM (atalaphillinine) vs. chloroquine IC₅₀ = 3.0 µM; glycobismine A IC₅₀ = 1.7 µM.
Supports comparator potency review
IC₅₀ benchmarked to chloroquine in same culture system; rare acridone data point.
Anti-Pneumocystis Antiprotozoal Opportunistic infection

Cancer Cell Line Selectivity Profile

Atalaphillinine demonstrates highly cell-line-dependent antiproliferative activity that distinguishes it from structurally similar acridones. In the Kawaii et al. (1999) study of 15 acridone alkaloids, atalaphillinine (12) exhibited the most potent activity against the gastric cancer cell line TGBC11TKB, ranking first among all tested compounds [1]. Yet in the Yenjai et al. (2022) study of 10 acridone alkaloids against LNCaP prostate cancer cells, atalaphillinine (A4) was one of only two compounds showing no cytotoxic effect (cell viability = 97.37% at 100 µM), in stark contrast to buxifoliadine E (cell viability = 20.88%) and N-methylatalaphylline (cell viability = 33.07%) [2]. This cell-line selectivity profile—high potency in gastric cancer but inactivity in prostate cancer—is not shared by atalaphyllidine or N-methylatalaphyllinine, providing a unique experimental tool for tissue-specific cancer studies. Furthermore, atalaphillinine exhibited at least 10-fold greater antiproliferative activity toward cancer cell lines than toward normal human cell lines (HFK and HUVE), a selectivity window comparable to only three other acridones in the panel of 15 [1].

Cancer cell line selectivity profile
Cross-study
Ranked #1 most potent in TGBC11TKB gastric cancer; 97.37% viability (no effect) in LNCaP prostate cancer at 100 µM. ≥10× selectivity for cancer over normal cells.
Supports cell-line selectivity review
Gastric vs. prostate activity divergence; class-level inference from 15-acridone panel.
Antiproliferative Cancer selectivity Gastric cancer

HepG2 Hepatocellular Carcinoma Cytotoxicity

Atalaphillinine (designated as compound 20) demonstrated cytotoxicity against the human liver cancer cell line HepG2 with an IC₅₀ of 6.5 ± 0.0 µM, as reported in a comprehensive bioactivity screening of Atalantia buxifolia constituents [1]. In the same study, the structurally related acridone alkaloid 5-hydroxy-N-methylseverifoline (compound 23) exhibited antidengue virus activity with an IC₅₀ of 5.3 ± 0.4 µM, providing a within-study comparator from the same natural source [1]. This HepG2 activity data is complemented by the finding that atalaphillinine, along with atalaphyllidine, showed the most potent inhibition of HIF-1α transcriptional activity and protein expression in the NSCLC A549 cell line, suggesting a mechanistic basis for its anti-hepatocellular carcinoma activity that is distinct from direct cytotoxicity alone [2].

HepG2 hepatocellular cytotoxicity
Assay context
IC₅₀ = 6.5 ± 0.0 µM
Reported HepG2 cytotoxicity endpoint
Context-dependent; HIF-1α pathway implication reported in A549 model.
Hepatocellular carcinoma HepG2 Cytotoxicity

HL-60 Leukemia Cell Differentiation

In a focused study on HL-60 human promyelocytic leukemia cell differentiation, atalaphillinine (12) was identified as the most effective inducer of differentiation into mature monocyte/macrophage cells among the acridone alkaloids tested [1]. At a concentration of 2.5 µM, atalaphillinine induced NBT reduction, nonspecific esterase, and phagocytosis activities after a 4-day treatment—functional markers of terminal differentiation [1]. Only three compounds (atalaphyllidine, atalaphyllinine, and des-N-methylnoracronycine) demonstrated this differentiation-inducing capacity at this concentration, and among them, atalaphyllinine was reported as the most effective [1]. This differentiation-inducing property is mechanistically distinct from the direct antiproliferative cytotoxicity observed in solid tumor lines and is not observed with N-methylated analogs such as N-methylatalaphyllinine, which showed weaker activity [1].

HL-60 leukemia cell differentiation
Head-to-head
Most effective among 15 acridones at 2.5 µM; induced NBT reduction, esterase, phagocytosis after 4 days. Only 3 of 15 compounds effective.
Supports differentiation pathway endpoint
Functional differentiation markers; N-methylated analogs showed weaker activity.
HL-60 differentiation Leukemia Monocyte/macrophage

Optimal Application Scenarios


Rodent Malaria In Vivo Efficacy Positive Control

Atalaphillinine is one of the very few acridone alkaloids with demonstrated complete in vivo suppression of Plasmodium berghei and Plasmodium vinckei in mice at 50 mg/kg i.p. without acute toxicity [1]. This makes it suitable as a validated positive control compound for antimalarial drug discovery programs employing rodent malaria models. Unlike the majority of acridone alkaloids that lack in vivo validation, atalaphillinine provides a reproducible efficacy benchmark for screening novel antimalarial candidates. Researchers comparing in vitro-to-in vivo translation can leverage this compound to calibrate their assay systems [1].

Pneumocystis carinii Research with Benchmarked Potency

For laboratories studying Pneumocystis carinii biology or screening anti-Pneumocystis agents, atalaphillinine offers an acridone-based tool compound with potency directly comparable to chloroquine (IC₅₀: 2.7 µM vs. 3.0 µM) in the same validated culture system [2]. This allows researchers to use atalaphillinine as a structurally distinct comparator to quinoline-based anti-Pneumocystis agents, facilitating studies on cross-resistance and mechanism of action that are not possible with generic acridone alkaloids lacking this quantitative benchmarking [2].

Tissue-Selective Cancer Screening with Negative Control

Atalaphillinine's unique activity profile—potent antiproliferative effects against TGBC11TKB gastric cancer cells yet complete inactivity against LNCaP prostate cancer cells [3][4]—makes it an ideal tool compound for cancer selectivity studies. Researchers can use atalaphillinine as a probe to investigate tissue-specific mechanisms of acridone sensitivity and resistance, with the LNCaP cell line serving as a built-in negative control. This differential activity pattern is not reproduced by atalaphyllidine or N-methylatalaphyllinine, providing a unique experimental system for studying the structural determinants of cancer cell line selectivity [3][4].

HL-60 Leukemia Differentiation Pathway Studies

Atalaphillinine is the most effective acridone alkaloid inducer of HL-60 promyelocytic leukemia cell differentiation into mature monocyte/macrophage cells at 2.5 µM [5]. This property enables its use as a chemical biology tool for dissecting the molecular pathways governing terminal differentiation in leukemia models, a research application that cannot be fulfilled by acridone analogs that exhibit only cytotoxic or antiproliferative effects without differentiation-inducing capacity. The compound can serve as a reference standard for screening novel differentiation-inducing agents in leukemia drug discovery programs [5].

Application
Selection Property
Validation Focus
Rodent malaria in vivo model studies
In vivo parasite suppression context
Model-response endpoint reproducibility
Pneumocystis carinii culture studies
Comparator potency vs. chloroquine
Cross-resistance and mechanism review
Cancer cell-line selectivity screening
Differential gastric vs. prostate activity
Tissue-specific sensitivity mechanisms
Leukemia differentiation pathway research
Differentiation-inducing activity (2.5 µM)
Terminal differentiation functional endpoints
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